molecular formula C14H12BrN5O2 B8579812 6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine

6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine

Cat. No. B8579812
M. Wt: 362.18 g/mol
InChI Key: GJRBKDZPVVFPFE-UHFFFAOYSA-N
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Patent
US08476294B2

Procedure details

(6-Bromo-3-nitro-quinolin-4-yl)-(1,3-dimethyl-1H-pyrazol-4-yl)-amine (Stage A.3, 3.67 g 9.73 mmol) was shacked in MeOH/THF 1:1 (120 ml) under 1.1 bar H2 in presence of Raney nickel (1.50 g) as catalyst for 5 h at rt. The RM was filtered over celite, the catalyst was washed with MeOH/DCM and the solution was evaporated to dryness to give the title compound as a red solid (HPLC tR 2.44 min (Method A); M+H=334; M−H=332 MS-ES)
Quantity
3.67 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([N+:12]([O-])=O)=[C:5]2[NH:15][C:16]1[C:17]([CH3:22])=[N:18][N:19]([CH3:21])[CH:20]=1>CO.C1COCC1.[Ni]>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([NH2:12])=[C:5]2[NH:15][C:16]1[C:17]([CH3:22])=[N:18][N:19]([CH3:21])[CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.67 g
Type
reactant
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])NC=1C(=NN(C1)C)C
Name
MeOH THF
Quantity
120 mL
Type
solvent
Smiles
CO.C1CCOC1
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The RM was filtered over celite
WASH
Type
WASH
Details
the catalyst was washed with MeOH/DCM
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)N)NC=1C(=NN(C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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